

Spectroscopic comparison of benzaldehyde dibenzyl acetal and its precursors.

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Compound of Interest

Compound Name: *benzaldehyde dibenzyl acetal*

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A Spectroscopic Showdown: Benzaldehyde Dibenzyl Acetal and Its Precursors

A detailed spectroscopic comparison of **benzaldehyde dibenzyl acetal** with its precursors, benzaldehyde and benzyl alcohol, reveals key transformations in functional groups, providing researchers and drug development professionals with crucial data for characterization and analysis. This guide outlines the synthesis of **benzaldehyde dibenzyl acetal** and presents a comprehensive analysis of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data alongside its starting materials.

The formation of an acetal from an aldehyde and an alcohol is a fundamental reaction in organic chemistry. Here, the carbonyl group of benzaldehyde reacts with two equivalents of benzyl alcohol to form the corresponding dibenzyl acetal. This conversion results in significant changes in the spectroscopic fingerprints of the molecules, which are detailed below.

Experimental Protocols

Synthesis of Benzaldehyde Dibenzyl Acetal

Benzaldehyde dibenzyl acetal can be synthesized via the acid-catalyzed reaction of benzaldehyde with benzyl alcohol. A typical protocol is as follows:

- To a solution of benzaldehyde (1 equivalent) in excess benzyl alcohol (2.5 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

- The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution).
- The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
- The excess benzyl alcohol is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield pure **benzaldehyde dibenzyl acetal**.

Spectroscopic Analysis

All compounds were analyzed using standard spectroscopic techniques:

- Infrared (IR) Spectroscopy: Spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were obtained on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer.

Spectroscopic Data Comparison

The key spectroscopic data for benzaldehyde, benzyl alcohol, and their product, **benzaldehyde dibenzyl acetal**, are summarized in the tables below.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group
Benzaldehyde	~3060 (w), ~2820 & ~2720 (w, Fermi doublet), ~1703 (s)	C-H (aromatic), C-H (aldehyde), C=O (carbonyl)
Benzyl Alcohol	~3350 (br), ~3030 (w), ~2870 (m), ~1050 (s)	O-H (alcohol), C-H (aromatic), C-H (aliphatic), C-O
Benzaldehyde Dibenzyl Acetal	~3060 (w), ~3030 (w), ~2870 (m), ~1100-1000 (s)	C-H (aromatic), C-H (aliphatic), C-O (acetal)

¹H NMR Spectroscopy

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Benzaldehyde	10.0	s	1H	Aldehyde H
7.9	d	2H	Aromatic H (ortho)	
7.5-7.6	m	3H	Aromatic H (meta, para)	
Benzyl Alcohol	7.2-7.4	m	5H	Aromatic H
4.7	s	2H	CH ₂	
~2.1	br s	1H	OH	
Benzaldehyde Dibenzyl Acetal	7.2-7.8	m	15H	Aromatic H
5.7	s	1H	Acetal H	
4.6	s	4H	CH ₂	

¹³C NMR Spectroscopy

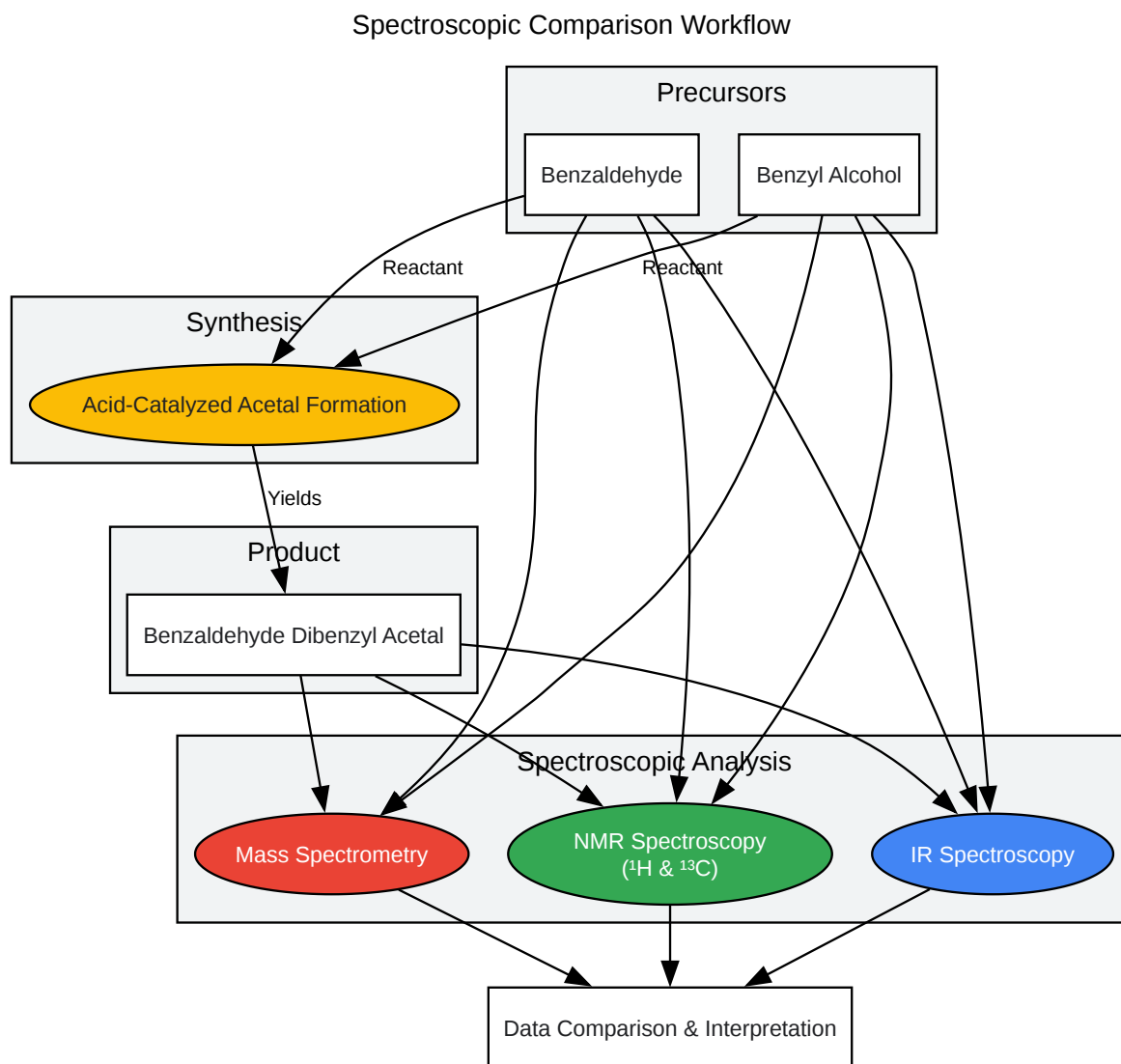
Compound	Chemical Shift (δ , ppm)	Assignment
Benzaldehyde	192.4	C=O
136.4	Aromatic C (ipso)	
134.5	Aromatic C (para)	
129.8	Aromatic C (ortho)	
129.0	Aromatic C (meta)	
Benzyl Alcohol	141.0	Aromatic C (ipso)
128.6	Aromatic C (ortho/meta)	
127.8	Aromatic C (para)	
127.1	Aromatic C (ortho/meta)	
65.2	CH ₂	
Benzaldehyde Dibenzyl Acetal	138.2	Aromatic C (ipso)
128.5	Aromatic C	
128.2	Aromatic C	
127.8	Aromatic C	
126.8	Aromatic C	
103.3	Acetal C	
68.9	CH ₂	

Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Benzaldehyde	106	105, 77, 51
Benzyl Alcohol	108	107, 91, 79, 77
Benzaldehyde Dibenzyl Acetal	304	213, 197, 107, 91, 77

Visualization of the Spectroscopic Comparison Workflow

The logical flow for the spectroscopic comparison is depicted in the diagram below.



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Caption: Workflow for the synthesis and spectroscopic comparison.

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the conversion of benzaldehyde and benzyl alcohol into **benzaldehyde dibenzyl acetal**.

In the IR spectra, the most notable changes are the disappearance of the strong carbonyl (C=O) stretch of benzaldehyde at approximately 1703 cm^{-1} and the broad hydroxyl (O-H) stretch of benzyl alcohol around 3350 cm^{-1} .^{[1][2]} The formation of the acetal is confirmed by the appearance of strong C-O stretching bands in the region of $1100\text{-}1000\text{ cm}^{-1}$, characteristic of the acetal linkage.

The ^1H NMR spectra provide definitive evidence of the reaction. The downfield singlet at 10.0 ppm, corresponding to the aldehydic proton of benzaldehyde, is absent in the product's spectrum. Similarly, the broad singlet for the hydroxyl proton of benzyl alcohol disappears. New characteristic signals for the acetal appear: a singlet at 5.7 ppm for the acetal proton ($\text{CH}(\text{OBn})_2$) and a singlet at 4.6 ppm for the four benzylic protons (OCH_2Ph).

In the ^{13}C NMR spectra, the disappearance of the benzaldehyde carbonyl carbon signal at 192.4 ppm is a key indicator of the reaction's success.^[3] A new signal appears at approximately 103.3 ppm, which is characteristic of an acetal carbon. The benzylic carbon signal of benzyl alcohol at 65.2 ppm shifts downfield to around 68.9 ppm in the acetal.

The mass spectra further support the formation of the product. **Benzaldehyde dibenzyl acetal** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also distinct from its precursors. Key fragments for the acetal include ions resulting from the loss of a benzyloxy group and other characteristic cleavages of the acetal structure, while the prominent peaks of the precursors, such as m/z 105 and 77 for benzaldehyde and m/z 91 and 79 for benzyl alcohol, are less significant or absent in the product's spectrum.^[1]

Conclusion

The spectroscopic comparison of **benzaldehyde dibenzyl acetal** with its precursors, benzaldehyde and benzyl alcohol, provides a clear and objective confirmation of the chemical transformation. The distinct changes observed in the IR, NMR, and mass spectra serve as reliable diagnostic markers for identifying the product and assessing its purity. This data is

invaluable for researchers in synthetic chemistry and drug development who rely on accurate spectroscopic characterization of their compounds.

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